Cyclodiborathiane

Description

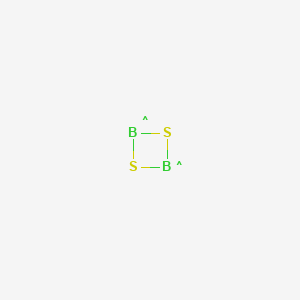

Cyclodiborathiane (IUPAC name: 1,3,2,4-dithiadiboretane) is a six-membered heterocyclic compound featuring alternating boron (B) and sulfur (S) atoms in its ring structure (Figure 1). Its molecular formula is C₆H₅BBrClO₂ (molecular weight: 235.27 g/mol) . Key physicochemical properties include a topological polar surface area (TPSA) of 40.46 Ų, moderate lipophilicity (logP: 2.15 via XLOGP3), and solubility of 0.24 mg/mL in aqueous media . This compound is synthesized via a palladium-catalyzed coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in tetrahydrofuran (THF)/water at 75°C .

Properties

Molecular Formula |

B2S2 |

|---|---|

Molecular Weight |

85.8 g/mol |

InChI |

InChI=1S/B2S2/c1-3-2-4-1 |

InChI Key |

YQNAPIQDNYUEQC-UHFFFAOYSA-N |

SMILES |

[B]1S[B]S1 |

Canonical SMILES |

[B]1S[B]S1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Cyclodiborathiane is compared here with two boronic acid derivatives: (3-Bromo-5-chlorophenyl)boronic acid and (6-Bromo-2,3-dichlorophenyl)boronic acid , which share structural motifs (e.g., boron centers, halogen substituents) and synthetic utility .

Table 1: Key Properties of this compound and Similar Compounds

*Estimated based on structural analogs and available data .

Structural Differences

- This compound : Cyclic B-S-B-S framework with a bromochlorophenyl substituent.

- Boronic Acids : Acyclic structures with boron bonded to hydroxyl groups and halogenated aryl rings.

Functional Differences

- Reactivity : this compound’s cyclic structure may confer greater thermal stability compared to boronic acids, which are prone to protodeboronation .

Physicochemical Properties

- Lipophilicity : this compound (logP 2.15) is more lipophilic than (3-Bromo-5-chlorophenyl)boronic acid (logP 1.98) but less than (6-Bromo-2,3-dichlorophenyl)boronic acid (logP 2.45), reflecting halogen substitution patterns .

- Solubility : this compound’s solubility (0.24 mg/mL) is lower than simpler boronic acids, likely due to its larger molecular weight and cyclic constraints .

Research Findings and Methodological Insights

Recent studies validate this compound’s properties using advanced analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry, as outlined in . These methods ensure precise measurement of logP, solubility, and purity, critical for benchmarking against analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.